2-(Methanesulfinyl)-10H-phenothiazine
Overview
Description
2-(Methanesulfinyl)-10H-phenothiazine is an organosulfur compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. The methanesulfinyl group attached to the phenothiazine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-10H-phenothiazine typically involves the introduction of a methanesulfinyl group to the phenothiazine core. One common method is the oxidation of 2-(Methylthio)-10H-phenothiazine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and solvents can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfinyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the methanesulfinyl group to a methanesulfonyl group.
Reduction: The methanesulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: 2-(Methanesulfonyl)-10H-phenothiazine.
Reduction: 2-(Methylthio)-10H-phenothiazine.
Substitution: Various substituted phenothiazines depending on the reagents used.
Scientific Research Applications
2-(Methanesulfinyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antihistamine agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(Methanesulfinyl)-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, it may act on dopamine receptors in the brain, modulating neurotransmitter levels and alleviating symptoms of psychosis. The methanesulfinyl group may also influence the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-10H-phenothiazine
- 2-(Methanesulfonyl)-10H-phenothiazine
- Chlorpromazine
- Promethazine
Uniqueness
2-(Methanesulfinyl)-10H-phenothiazine is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group can undergo specific chemical transformations that are not possible with other substituents, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methylsulfinyl-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS2/c1-17(15)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNJPQVNOFHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558494 | |
Record name | 2-(Methanesulfinyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27612-10-8 | |
Record name | 2-(Methanesulfinyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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